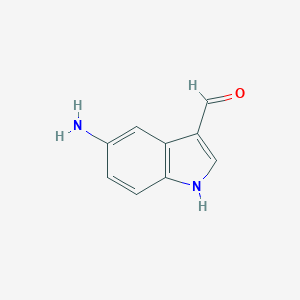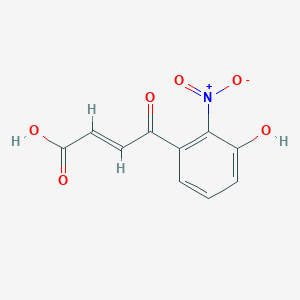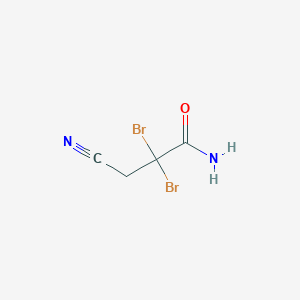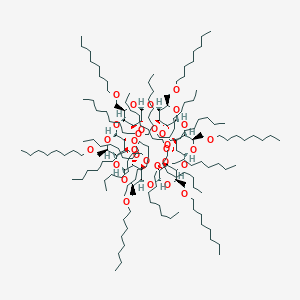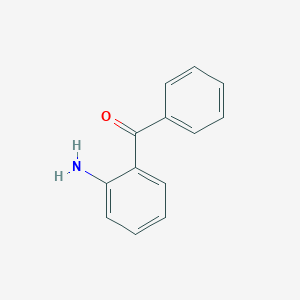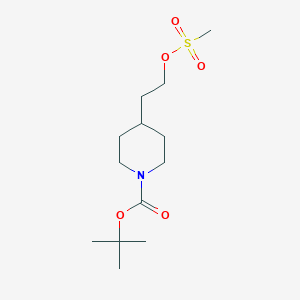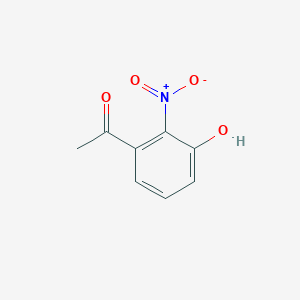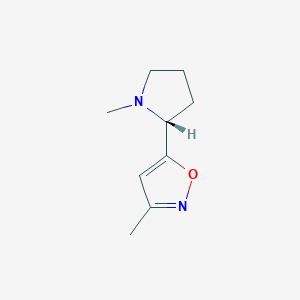
(R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is an isoxazole derivative that has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating the activity of ion channels in the nervous system. Specifically, (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole has been shown to modulate the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemische Und Physiologische Effekte
(R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole has been shown to have several biochemical and physiological effects. This compound has been found to reduce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in animal models of inflammation. Additionally, (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole has been shown to reduce the excitability of neurons in the central nervous system, which may contribute to its anticonvulsant effects.
Vorteile Und Einschränkungen Für Laborexperimente
(R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole has several advantages for lab experiments. This compound is relatively easy to synthesize and has high yield and purity. Additionally, (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole has been shown to have potent pharmacological effects, making it a useful tool for studying the activity of ion channels in the nervous system. However, one limitation of (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole is that its mechanism of action is not fully understood, which may limit its usefulness in certain types of experiments.
Zukünftige Richtungen
There are several future directions for the study of (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole. One potential direction is the development of new drugs based on this compound for the treatment of pain and epilepsy. Additionally, further studies are needed to fully understand the mechanism of action of (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole and its potential applications in other fields of science, such as neuroscience and pharmacology. Finally, the synthesis of novel derivatives of (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole may lead to the discovery of compounds with even more potent pharmacological effects.
Synthesemethoden
(R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole can be synthesized using different methods. One of the commonly used methods is the reaction of (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazoline with an oxidizing agent such as m-chloroperbenzoic acid. This reaction results in the formation of (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole with high yield and purity. Other methods include the reaction of (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazoline with different reagents such as nitrous acid and sodium nitrite.
Wissenschaftliche Forschungsanwendungen
(R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole has been extensively studied for its potential applications in various fields of science. This compound has been found to have potent analgesic and anti-inflammatory properties, making it a potential candidate for the development of new drugs for pain management. Additionally, (R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole has been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.
Eigenschaften
CAS-Nummer |
147402-73-1 |
|---|---|
Produktname |
(R)-3-Methyl-5-(1-methylpyrrolidin-2-yl)isoxazole |
Molekularformel |
C9H14N2O |
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
3-methyl-5-[(2R)-1-methylpyrrolidin-2-yl]-1,2-oxazole |
InChI |
InChI=1S/C9H14N2O/c1-7-6-9(12-10-7)8-4-3-5-11(8)2/h6,8H,3-5H2,1-2H3/t8-/m1/s1 |
InChI-Schlüssel |
ILLGYRJAYAAAEW-MRVPVSSYSA-N |
Isomerische SMILES |
CC1=NOC(=C1)[C@H]2CCCN2C |
SMILES |
CC1=NOC(=C1)C2CCCN2C |
Kanonische SMILES |
CC1=NOC(=C1)C2CCCN2C |
Synonyme |
Isoxazole, 3-methyl-5-[(2R)-1-methyl-2-pyrrolidinyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



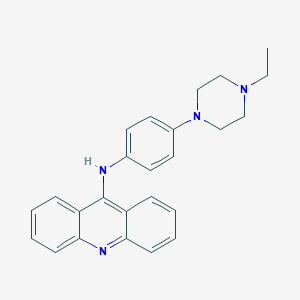


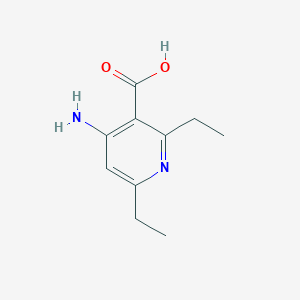

![4-amino-1-[(2S,5R)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2(1H)-one](/img/structure/B122495.png)
